

Nickel Telluride: A Bifunctional Electrocatalyst for Efficient Water Splitting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel telluride

Cat. No.: B1630438

[Get Quote](#)

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global pursuit of clean and sustainable energy has propelled research into efficient water splitting technologies for hydrogen production. A key challenge lies in the development of cost-effective and highly active electrocatalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). **Nickel telluride** (NiTe) has emerged as a promising candidate due to its unique electronic structure, high intrinsic conductivity, and bifunctional catalytic activity in alkaline media. This document provides a comprehensive overview of **nickel telluride** as a bifunctional electrocatalyst, including its performance metrics, detailed experimental protocols for its synthesis and electrochemical evaluation, and visual workflows to guide researchers.

Performance of Nickel Telluride-Based Electrocatalysts

The electrocatalytic performance of **nickel telluride** is highly dependent on its stoichiometry, morphology, and the presence of dopants or composite materials. The following tables summarize the key performance metrics for various **nickel telluride**-based electrocatalysts, facilitating a comparative analysis.

Table 1: Hydrogen Evolution Reaction (HER) Performance in Alkaline Media

Electrocatalyst	Substrate	Electrolyte	Overpotenti		
			al @ 10 mA/cm ²	Tafel Slope (mV/dec)	Stability
NiTe ₂ Nanowires	Nickel Foam	1 M KOH	113	Not specified	Stable performance
NiTe ₂ Nanoflakes	Nickel Foam	1 M KOH	157	Not specified	Lower activity than nanowires
Ni ₃ Te ₂	Glassy Carbon	Not specified	Not specified	Not specified	Operationally stable

Table 2: Oxygen Evolution Reaction (OER) Performance in Alkaline Media

Electrocatalyst	Substrate	Electrolyte	Overpotenti		
			al @ 10 mA/cm ²	Tafel Slope (mV/dec)	Stability
Ni ₃ Te ₂	Glassy Carbon	Not specified	180	Not specified	Operationally stable
Se-doped NiTe	Nickel Foam	1.0 M KOH + 0.5 M NaCl	Not specified	Not specified	Continuous catalysis for 500 hours

Table 3: Overall Water Splitting Performance in Alkaline Media

	Electrocatalyst (Anode Cathode)		Electrolyte		Cell Voltage @ 10 mA/cm ² (V)		Stability		
-	-	-	-	-	-	-	-	-	-
-	---	-	---	---	---	---	---	---	---
-	---	---	---	---	---	---	---	---	---
-	Ni ₃ Te ₂ Ni ₃ Te ₂		Not specified		1.66		Not specified		-

Experimental Protocols

This section provides detailed methodologies for the synthesis of **nickel telluride** electrocatalysts and their subsequent electrochemical evaluation.

Synthesis of Nickel Telluride Nanowires on Nickel Foam (Hydrothermal Method)

This protocol describes the synthesis of NiTe_2 nanowires directly on a nickel foam substrate, a common method for creating self-supported electrodes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Nickel foam (NF)
- Tellurium powder (Te)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Deionized (DI) water
- Ethanol
- Hydrochloric acid (HCl)

Procedure:

- Substrate Pre-treatment:
 - Cut a piece of nickel foam to the desired dimensions (e.g., 1 cm x 2 cm).
 - Clean the nickel foam by sonicating in 3 M HCl for 15 minutes to remove the surface oxide layer.
 - Rinse the cleaned nickel foam thoroughly with DI water and ethanol.
 - Dry the nickel foam in a vacuum oven.
- Hydrothermal Synthesis:

- In a typical synthesis, disperse a specific amount of tellurium powder in a solution of DI water and hydrazine hydrate within a Teflon-lined stainless-steel autoclave.
- Place the pre-treated nickel foam into the solution.
- Seal the autoclave and heat it to a specific temperature (e.g., 180-200 °C) for a designated duration (e.g., 12-24 hours).
- After the reaction, allow the autoclave to cool down to room temperature naturally.

- Post-synthesis Treatment:
 - Carefully remove the nickel foam, which should now be covered with a black layer of NiTe₂ nanowires.
 - Rinse the NiTe₂/NF electrode with DI water and ethanol to remove any residual reactants.
 - Dry the electrode in a vacuum oven at 60 °C for 6 hours.

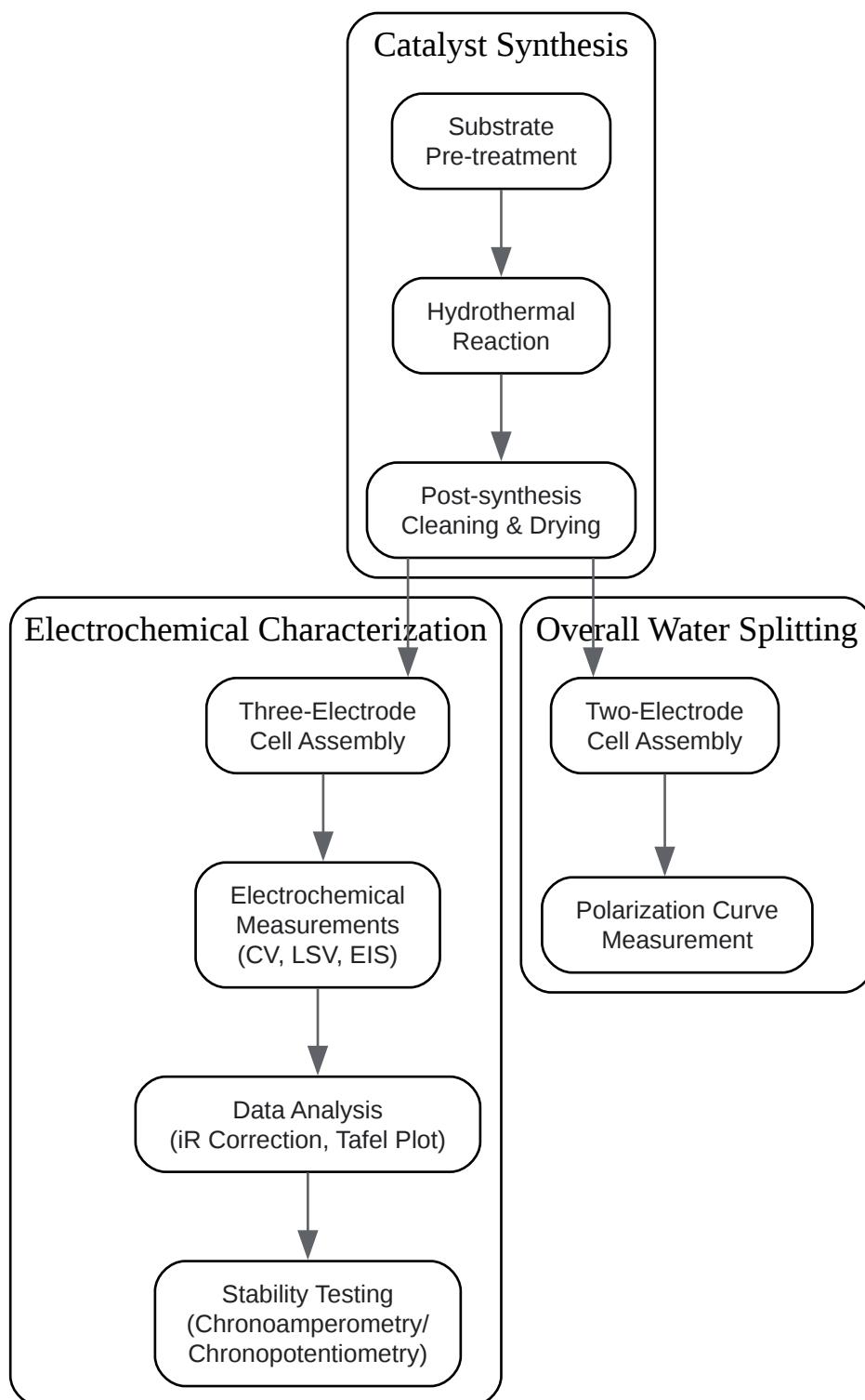
Electrochemical Characterization of Bifunctional Water Splitting Performance

This protocol outlines the standard procedures for evaluating the HER, OER, and overall water splitting performance of the prepared **nickel telluride** electrocatalyst.

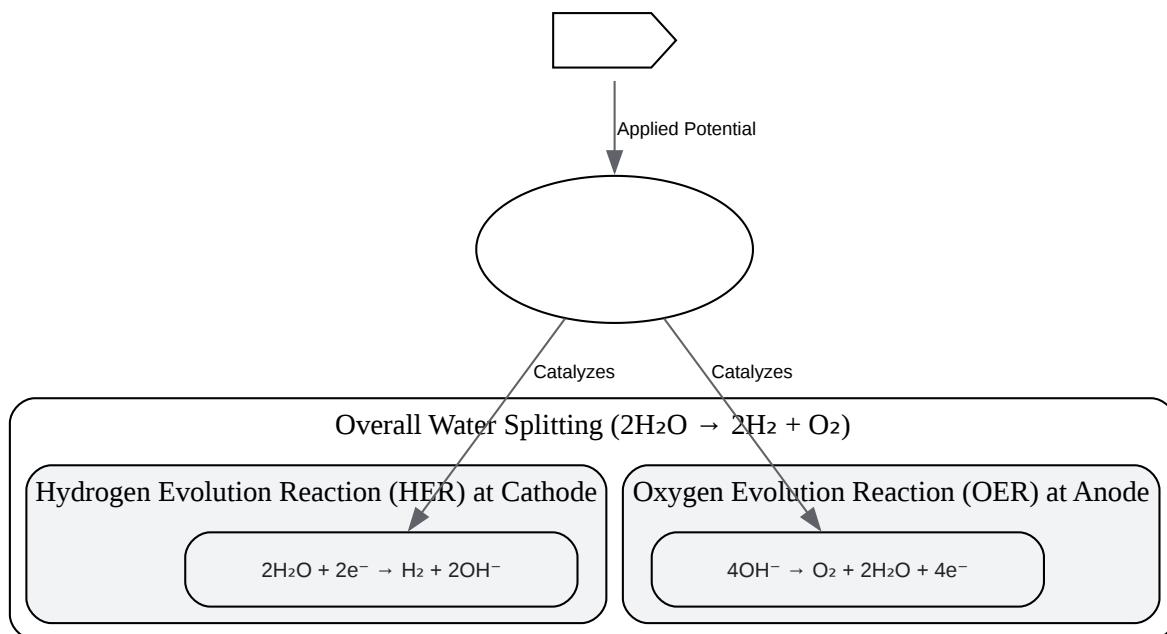
Apparatus and Materials:

- Electrochemical workstation (potentiostat/galvanostat)
- Three-electrode electrochemical cell
- Working electrode: Prepared NiTe/NF
- Counter electrode: Platinum wire or graphite rod
- Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl
- Electrolyte: 1 M KOH solution

- High-purity nitrogen (N₂) or argon (Ar) gas


Procedure:

- Electrolyte Preparation and Cell Assembly:
 - Prepare a 1 M KOH solution using high-purity KOH and DI water.
 - Purge the electrolyte with N₂ or Ar gas for at least 30 minutes to remove dissolved oxygen before each experiment.
 - Assemble the three-electrode cell with the NiTe/NF as the working electrode, the platinum wire/graphite rod as the counter electrode, and the reference electrode placed in close proximity to the working electrode.
- Electrochemical Measurements:
 - Cyclic Voltammetry (CV): Perform CV scans in a potential window where no faradaic reactions occur (e.g., 0.1 V to 0.2 V vs. RHE) at various scan rates (e.g., 20, 40, 60, 80, 100 mV/s) to determine the electrochemical active surface area (ECSA).[\[4\]](#)[\[5\]](#)
 - Linear Sweep Voltammetry (LSV):
 - For HER, scan the potential from 0 V vs. RHE to a sufficiently negative potential (e.g., -0.5 V vs. RHE) at a slow scan rate (e.g., 5 mV/s).
 - For OER, scan the potential from a value near the open-circuit potential to a sufficiently positive potential (e.g., 1.8 V vs. RHE) at a slow scan rate (e.g., 5 mV/s).
 - iR Correction: Measure the solution resistance (R_u) using electrochemical impedance spectroscopy (EIS) or the current interrupt method and apply 85-100% iR correction to all polarization curves to obtain accurate overpotentials.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)
 - Tafel Analysis: Plot the overpotential (η) versus the logarithm of the current density ($\log|j|$) from the LSV data to obtain the Tafel slope, which provides insight into the reaction mechanism.
 - Stability Testing:


- Chronoamperometry: Apply a constant potential and monitor the current density over time (e.g., for 10-24 hours) to assess the stability under a constant driving force.[10]
- Chronopotentiometry: Apply a constant current density (e.g., 10 mA/cm²) and monitor the potential over time to evaluate the stability under operating conditions.[10][11][12][13]
- Overall Water Splitting:
 - Use two identical NiTe/NF electrodes as both the anode and the cathode in a two-electrode configuration.
 - Record the polarization curve by sweeping the cell voltage and measuring the resulting current density.

Visualizations

The following diagrams illustrate the key experimental workflows and the fundamental process of water splitting.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and evaluation.

[Click to download full resolution via product page](#)

Caption: Bifunctional water splitting mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. NiTe₂ Nanowire Outperforms Pt/C in High-Rate Hydrogen Evolution at Extreme pH Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeires.com [jeires.com]

- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. thezhenggroup.com [thezhenggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- To cite this document: BenchChem. [Nickel Telluride: A Bifunctional Electrocatalyst for Efficient Water Splitting]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630438#nickel-telluride-as-a-bifunctional-electrocatalyst-for-water-splitting\]](https://www.benchchem.com/product/b1630438#nickel-telluride-as-a-bifunctional-electrocatalyst-for-water-splitting)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

